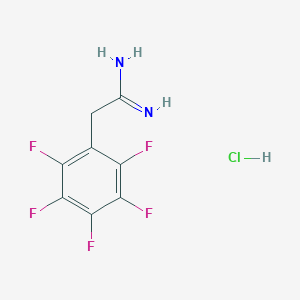
2-Pentafluorophenyl-acetamidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentafluorophenyl-acetamidine HCl is a chemical compound with the molecular formula C8H6ClF5N2 and a molecular weight of 260.59 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group attached to an acetamidine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentafluorophenyl-acetamidine HCl typically involves the reaction of pentafluorobenzene with acetamidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentafluorophenyl-acetamidine HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The pentafluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
2-Pentafluorophenyl-acetamidine HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mecanismo De Acción
The mechanism of action of 2-Pentafluorophenyl-acetamidine HCl involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Perfluorophenyl)acetimidamide hydrochloride
- Pentafluorophenylacetamide
- Pentafluorophenylacetonitrile
Uniqueness
2-Pentafluorophenyl-acetamidine HCl is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pentafluorophenyl group enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in various research applications.
Propiedades
Número CAS |
139161-78-7 |
|---|---|
Fórmula molecular |
C8H6ClF5N2 |
Peso molecular |
260.59 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H |
Clave InChI |
PWEIHTLMFGYQPK-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
Sinónimos |
2-Pentafluorophenyl-acetamidine HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















